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Compound of Interest

Compound Name: Bromo-PEG3-phosphonic acid

Cat. No.: B606394

Get Quote

Introduction & Strategic Analysis
Bromo-PEG3-phosphonic acid is a specialized amphiphilic linker designed to bridge

biological ligands (via the bromide electrophile) to inorganic surfaces or bone matrices (via the

phosphonic acid anchor). Its polyethylene glycol (PEG) core confers solubility and reduces

non-specific binding, while the phosphonate group provides robust chelation to metal oxides

(TiO₂, Fe₃O₄) and hydroxyapatite.

Structural Definition
To ensure reproducibility, we define the target structure based on the "PEG3" nomenclature,

which typically denotes three ethylene oxide units, plus an alkyl spacer for the phosphonate.

Chemical Formula:

Molecular Weight (Acid): ~321.1 Da

Molecular Weight (Diethyl Ester precursor): ~377.2 Da

Synthetic Strategy: The Arbuzov-TMSBr Route
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Direct phosphorylation of PEG alcohols is inefficient for generating C-P bonds. Therefore, we

utilize the Michaelis-Arbuzov reaction on a dibromide precursor, followed by a mild McKenna

hydrolysis.

Step 1 (C-P Bond Formation): Reaction of a homobifunctional PEG dibromide with triethyl

phosphite. Critical Control: Stoichiometry must be managed to prevent the formation of the

bis-phosphonate byproduct.

Step 2 (Deprotection): Hydrolysis of the ethyl esters using Bromotrimethylsilane (TMSBr).

Why TMSBr? Acidic hydrolysis (HCl reflux) is too harsh for the ether backbone; TMSBr

operates gently at room temperature.

Retrosynthetic Analysis & Workflow
The following diagram outlines the logical flow from starting materials to the purified final

product.
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Figure 1: Retrosynthetic pathway for Bromo-PEG3-phosphonic acid.

Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (11-bromo-3,6,9-
trioxaundecyl)phosphonate
Objective: Install the phosphonate group while retaining the terminal bromide.

Reagents:

Reactant A: 1,11-Dibromo-3,6,9-trioxaundecane (PEG3-dibromide) [Excess: 3.0

equivalents].

Reactant B: Triethyl phosphite (
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) [1.0 equivalent].

Solvent: None (Neat reaction) or Toluene (if volume is required).

Protocol:

Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a short-path

distillation head (to remove the ethyl bromide byproduct).

Addition: Charge the flask with PEG3-dibromide (3 eq). Heat to 100°C under Argon.

Reaction: Add Triethyl phosphite (1 eq) dropwise over 1 hour.

Reflux: Increase temperature to 130-140°C. Stir for 4–12 hours.

Observation: Ethyl bromide (EtBr, bp 38°C) will distill off.

Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1][2] The starting dibromide is

non-polar; the mono-phosphonate is more polar.

Workup:

Remove excess triethyl phosphite under high vacuum.

Purification (Crucial): The crude contains unreacted dibromide (excess), the desired

mono-phosphonate, and trace bis-phosphonate.

Load onto a Silica Gel column.[1][3]

Elute dibromide with Hexane/EtOAc (8:2).

Elute product with 100% EtOAc to 5% MeOH/DCM.

Yield Expectation: 60-75% (based on phosphite).

Step 2: Hydrolysis to Phosphonic Acid (McKenna
Method)
Objective: Cleave ethyl esters without affecting the PEG chain or terminal bromide.
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Reagents:

Substrate: Diethyl phosphonate ester (from Step 1).

Reagent: Bromotrimethylsilane (TMSBr) [4.0 equivalents].

Solvent: Anhydrous Dichloromethane (DCM).[1]

Quench: Methanol (MeOH).[1]

Protocol:

Dissolution: Dissolve the diethyl ester in anhydrous DCM (0.1 M concentration) under inert

atmosphere (

or Ar).

Silylation: Cool to 0°C. Add TMSBr dropwise.

Reaction: Warm to Room Temperature (RT) and stir for 12–24 hours.

Mechanism:[4][5][6] TMSBr converts P-OEt to P-O-TMS + EtBr.

Quench: Evaporate volatiles (DCM and excess TMSBr) in vacuo.

Note: Do not expose the intermediate silyl ester to air moisture yet.

Methanolysis: Redissolve the residue in Methanol (MeOH). Stir for 1 hour at RT.

Mechanism:[4][5][6] P-O-TMS + MeOH → P-OH + TMS-OMe.

Isolation: Concentrate in vacuo to obtain the crude phosphonic acid as a viscous oil.

Purification Strategy
Phosphonic acids are highly polar and difficult to separate on normal phase silica. Reverse

Phase (RP) HPLC is required.[7]

Purification Workflow
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Figure 2: Purification workflow for the final acid.

HPLC Conditions
Column: C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å.

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient: 5% B to 60% B over 30 minutes.

Detection:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Why? The PEG backbone has negligible UV absorbance.[8] Standard UV (210 nm) is

noisy and unreliable for this molecule.
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Characterization & Quality Control
A self-validating system requires confirming three attributes: Identity, Purity, and Functionality.

Attribute Method Expected Result

P-C Bond Formation ³¹P NMR

Esters: ~30–32 ppm

(singlet).Acids: ~20–28 ppm

(singlet). Significant shift

confirms hydrolysis.[3]

Structure Integrity ¹H NMR

P-CH₂: Multiplet ~2.0 ppm

(distinct coupling to P).PEG

Backbone: Strong peak ~3.6

ppm.CH₂-Br: Triplet ~3.45

ppm.

Mass Identity LC-MS (ESI)

[M-H]⁻ mode is preferred for

phosphonic acids. Look for m/z

~321 (monoisotopic).

Purity HPLC-ELSD Single peak >95% area.

Expert Insight: The ³¹P NMR Shift
The shift from the diethyl ester to the free acid is the most reliable indicator of reaction

completion. In

or

, the phosphonic acid phosphorus typically resonates upfield relative to its ester. If peaks
remain at ~32 ppm, hydrolysis is incomplete.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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